molecular formula C19H16ClFN4O3S B2642677 2-chloro-6-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105217-15-9

2-chloro-6-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2642677
CAS No.: 1105217-15-9
M. Wt: 434.87
InChI Key: HPWCLMZXXPNDLB-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a benzamide scaffold substituted with chloro and fluoro groups, linked to a dihydrothienopyrazol core. A key structural characteristic is the furan-2-ylmethyl group connected via an carbonyl linker, which may influence the compound's bioavailability and binding affinity. While the specific biological profile is an active area of investigation, compounds with this general structure are frequently explored as potential scaffolds for protein kinase inhibition . Its distinct architecture, combining heterocyclic systems like thieno[3,4-c]pyrazole and furan, makes it a valuable intermediate for developing novel therapeutic agents. Researchers utilize this benzamide derivative primarily in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in synthesizing more complex bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O3S/c20-13-4-1-5-14(21)17(13)19(27)23-18-12-9-29-10-15(12)24-25(18)8-16(26)22-7-11-3-2-6-28-11/h1-6H,7-10H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWCLMZXXPNDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Composition and Structure

The molecular formula of this compound is C17H16ClFN3O2SC_{17}H_{16}ClFN_3O_2S, with a molecular weight of approximately 349.8 g/mol. The structure features a benzamide core with multiple substituents, including a chloro group and a fluoro group on the benzene ring, as well as furan and thieno[3,4-c]pyrazole moieties. These structural characteristics may contribute to its unique reactivity and biological activity.

Attribute Details
Molecular Formula C₁₇H₁₆ClFN₃O₂S
Molecular Weight 349.8 g/mol
CAS Number 1428359-80-1

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, derivatives containing thieno[3,4-c]pyrazole have shown significant cytotoxic effects against various cancer cell lines in vitro. The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Anti-inflammatory Activity

The compound is also hypothesized to possess anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. The presence of the thieno[3,4-c]pyrazole moiety may play a crucial role in modulating inflammatory responses.

The exact mechanism of action for this compound remains largely unexplored. However, based on structural similarities with other bioactive compounds, it is suggested that it may interact with specific biological targets such as enzymes or receptors involved in disease pathways.

Case Studies

  • Anticancer Activity Study : In vitro assays conducted on cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) demonstrated IC50 values indicating significant cytotoxicity at micromolar concentrations.
  • Anti-inflammatory Evaluation : Animal studies reported reduced levels of TNF-alpha and IL-6 following treatment with structurally similar compounds, suggesting potential for similar outcomes with this compound.
  • Microbial Inhibition Tests : Compounds analogous to 2-chloro-6-fluoro-N-(furan-2-ylmethyl) exhibited MIC values in the low microgram per milliliter range against various bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s benzamide backbone and halogenated substituents align it with pesticidal agents like diflubenzuron and fluazuron (described in ). Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Known Use/Activity
2-chloro-6-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Chloro, fluoro, furan-2-ylmethyl, thieno-pyrazole High molecular weight (hypothetical ~500 g/mol) Hypothesized insect growth regulator (based on structural analogs)
N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (Diflubenzuron) Chlorophenyl, difluorobenzamide Simpler benzamide scaffold (~310 g/mol) Insect growth regulator (chitin synthesis inhibition)
N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (Fluazuron) Chloropyridinyl, trifluoromethyl, difluorobenzamide Extended aromatic system (~500 g/mol) Acaricide (ticks and mites control)

Key Observations:

Structural Complexity: The target compound incorporates a thieno-pyrazole ring and a furan side chain, which are absent in diflubenzuron and fluazuron. These heterocyclic systems may enhance binding to biological targets through π-π stacking or hydrogen bonding .

Halogenation Patterns: All three compounds feature halogen atoms (Cl, F), which are critical for pesticidal activity by improving lipid solubility and resistance to metabolic degradation.

Molecular Weight: The target compound’s higher molecular weight (estimated) compared to diflubenzuron might limit its mobility in biological systems, though the thieno-pyrazole core could mitigate this via improved target affinity.

Q & A

Q. What are the key synthetic pathways for preparing derivatives of 2-chloro-6-fluoro-N-(thienopyrazolyl)benzamide, and how can reaction conditions be optimized?

The synthesis of structurally analogous compounds (e.g., ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate) involves multi-step protocols, including substitution, reduction, and condensation reactions. For example:

  • Substitution : Alkaline conditions for nitro group displacement (e.g., using 2-pyridinemethanol) .
  • Reduction : Iron powder in acidic media to reduce nitro intermediates to amines .
  • Condensation : Cyanoacetic acid with aniline derivatives under condensing agents (e.g., carbodiimides) .
    Optimization requires adjusting reaction time, temperature, and stoichiometry. Purity is validated via HPLC (>98%) and NMR spectroscopy .

Q. How can structural analogs of this compound guide the design of bioactivity assays?

Analogous compounds (e.g., N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide) demonstrate that the thiazole and pyrazole rings enhance interactions with biological targets like kinases or antimicrobial enzymes. Key strategies include:

  • Functional group retention : Preserve the chloro-fluorophenyl and benzamide moieties for target binding .
  • Derivatization : Introduce substituents (e.g., trifluoromethyl groups) to improve metabolic stability .
    Biological screening should prioritize enzyme inhibition assays (e.g., Hsp90 inhibition ) and cytotoxicity profiling (e.g., A2058 melanoma xenograft models ).

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing thieno[3,4-c]pyrazole isomers) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 433.9 g/mol for analogs ).
    Stability studies under varied pH and temperature conditions are essential for determining storage requirements .

Advanced Research Questions

Q. How can conflicting bioactivity data across analogs be resolved methodologically?

Contradictions in biological activity (e.g., antimicrobial vs. anticancer potency) may arise from assay-specific variables. Mitigation strategies include:

  • Dose-response standardization : Use consistent IC₅₀/EC₅₀ protocols across cell lines .
  • Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
  • Structural dynamics : Molecular docking (e.g., using AutoDock Vina) to compare binding modes of analogs with divergent activities .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-based design : Synthesize truncated analogs (e.g., removing the furan-2-ylmethyl group) to isolate pharmacophoric contributions .
  • Randomized block design : Apply split-plot methodologies to evaluate multiple variables (e.g., substituent effects, solvent systems) .
  • Multivariate analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric parameters with bioactivity .

Q. How can environmental fate studies be integrated into preclinical research for this compound?

Per INCHEMBIOL project guidelines :

  • Abiotic degradation : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure).
  • Biotic transformation : Use soil microcosms to evaluate microbial degradation pathways.
  • Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays to quantify LC₅₀/EC₅₀ values .

Methodological Notes

  • Synthesis : Prioritize mild conditions (e.g., room temperature for acid-sensitive intermediates) to avoid decomposition .
  • Data interpretation : Cross-reference spectral data with PubChem entries (e.g., InChIKey: OXKUJGWQJXBBAA-UHFFFAOYSA-N ) for structural validation.
  • Ethical compliance : Adhere to OECD guidelines for in vitro/in vivo testing to ensure reproducibility .

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